N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]pyrazin-2-amine
Description
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]pyrazin-2-amine is a complex organic compound that features a pyrazine ring substituted with a pyridine moiety and a difluorophenoxy group
Properties
IUPAC Name |
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c17-12-3-4-14(13(18)8-12)23-16-11(2-1-5-21-16)9-22-15-10-19-6-7-20-15/h1-8,10H,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNQWJLLJZAXCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)CNC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]pyrazin-2-amine typically involves multi-step organic reactions. One common route starts with the preparation of 2-(2,4-difluorophenoxy)pyridin-3-amine, which is then reacted with pyrazin-2-amine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]pyrazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyrazine rings, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]pyrazin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect, such as inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenoxy)pyridin-3-amine: Shares the difluorophenoxy and pyridine moieties but lacks the pyrazine ring.
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-hydroxyacetamide: Similar structure but with a hydroxyacetamide group instead of the pyrazine ring.
Uniqueness
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]pyrazin-2-amine is unique due to the presence of both the pyrazine and pyridine rings, which may confer distinct chemical and biological properties. This combination allows for a broader range of interactions with molecular targets, potentially enhancing its efficacy in various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
